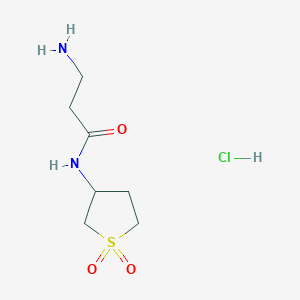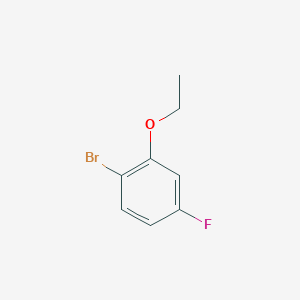
1-Bromo-2-ethoxy-4-fluorobenzene
Vue d'ensemble
Description
1-Bromo-2-ethoxy-4-fluorobenzene is a derivative of benzene, with a bromine atom, an ethoxy group, and a fluorine atom attached to the benzene ring . It’s a liquid at room temperature .
Synthesis Analysis
The synthesis of similar compounds, such as 1-Bromo-4-fluorobenzene, involves the bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron (III) bromide or aluminium tribromide . The exact synthesis process for 1-Bromo-2-ethoxy-4-fluorobenzene might involve similar steps but could vary depending on the specific conditions and reagents used.Molecular Structure Analysis
The molecular formula of 1-Bromo-2-ethoxy-4-fluorobenzene is C8H8BrFO . The structure includes a benzene ring with a bromine atom, an ethoxy group (–O–CH2–CH3), and a fluorine atom attached to it .Applications De Recherche Scientifique
Electrolyte Additive for Lithium-Ion Batteries
1-Bromo-2-ethoxy-4-fluorobenzene derivatives have been explored as potential electrolyte additives in lithium-ion batteries. For instance, 4-bromo-2-fluoromethoxybenzene (BFMB) was investigated for its ability to form a polymer film at high voltages, providing overcharge protection and enhancing the thermal stability and fire retardancy of lithium-ion batteries without impacting their normal cycle performance (Zhang, 2014).
Synthesis of Radiochemicals
1-Bromo-4-[18F]fluorobenzene is a valuable compound in the preparation of radiochemicals, crucial for 18F-arylation reactions. A study compared different methods for its synthesis, highlighting the use of symmetrical bis-(4-bromphenyl)iodonium bromide for efficient production (Ermert et al., 2004).
Fluorobenzenes in Organometallic Chemistry
Fluorobenzenes, like 1-Bromo-2-ethoxy-4-fluorobenzene, are recognized for their utility in organometallic chemistry and catalysis. Their weak interaction with metal centers due to fluorine substituents makes them suitable as non-coordinating solvents or as ligands in various metal complexes, enhancing their versatility in synthetic applications (Pike et al., 2017).
Molecular Ordering in Smectogenic Compounds
The molecular ordering of compounds related to 1-Bromo-2-ethoxy-4-fluorobenzene has been studied, particularly focusing on their behavior in dielectric media at phase transition temperatures. Such research aids in understanding the intermolecular forces and quantum mechanics in these systems, contributing to the field of material science (Ojha, 2005).
Halogenation Reactions in Organic Synthesis
The compound's derivatives are utilized in halogenation reactions, pivotal for synthesizing various medicinal and pharmaceutical agents, organic dyes, and organic electroluminescent materials. For instance, the synthesis of 1-bromo-2,4-dinitrobenzene from bromobenzene through nitration in water showcases the relevance of these derivatives in creating valuable intermediates for further chemical reactions (Xuan et al., 2010).
Mécanisme D'action
The mechanism of action for reactions involving benzene derivatives like 1-Bromo-2-ethoxy-4-fluorobenzene typically involves the formation of an intermediate complex followed by a rearrangement or elimination step. For example, in electrophilic aromatic substitution reactions, the electrophile initially forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This is followed by the removal of a proton from this intermediate, yielding a substituted benzene ring .
Safety and Hazards
1-Bromo-2-ethoxy-4-fluorobenzene may cause skin and eye irritation, and may be harmful if inhaled . It’s recommended to use personal protective equipment, including gloves and eye protection, when handling this compound . In case of accidental release, it should be cleaned up with an inert absorbent material and kept in a tightly closed container for disposal .
Propriétés
IUPAC Name |
1-bromo-2-ethoxy-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-2-11-8-5-6(10)3-4-7(8)9/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLBVTBTDQSOSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660589 | |
| Record name | 1-Bromo-2-ethoxy-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-ethoxy-4-fluorobenzene | |
CAS RN |
871717-61-2 | |
| Record name | 1-Bromo-2-ethoxy-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1519984.png)

![tert-Butyl 3-[4-(methoxycarbonyl)phenyl]-2,2-dioxo-2lambda~6~-diazathiane-1-carboxylate](/img/structure/B1519986.png)
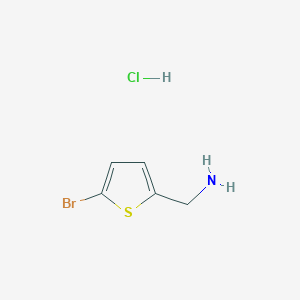
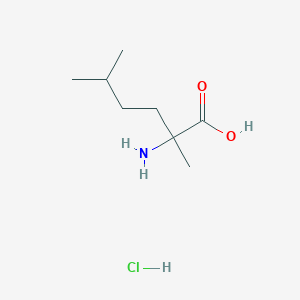
![4-{3a-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazolin-4-yl}butanoic acid](/img/structure/B1519991.png)
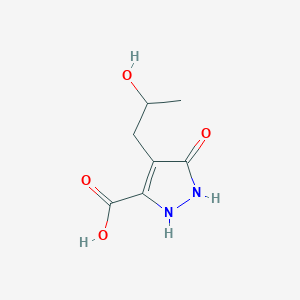

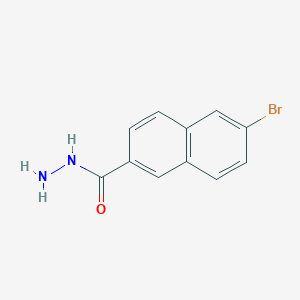
![[4-(Pyrrolidine-1-sulfonyl)phenyl]methanamine hydrochloride](/img/structure/B1520000.png)

![2-[(3-Fluorophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B1520002.png)
